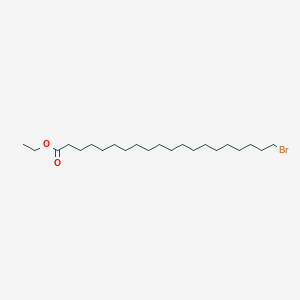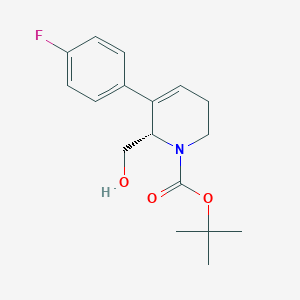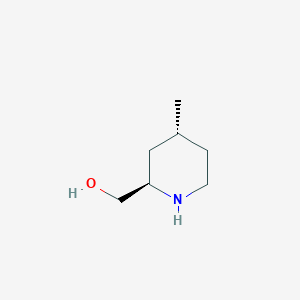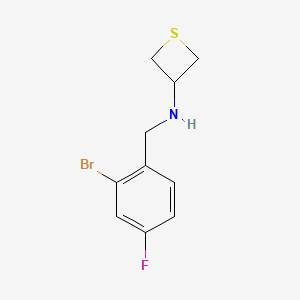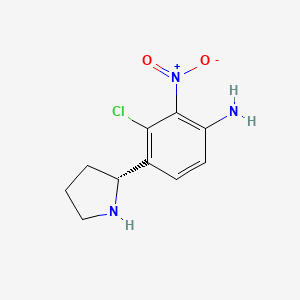
(R)-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a chloro substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Chemistry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the nitro group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline.
Nitroanilines: Other nitroaniline derivatives also exhibit similar chemical properties and reactivity.
Uniqueness
®-3-Chloro-2-nitro-4-(pyrrolidin-2-yl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
3-chloro-2-nitro-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-6(8-2-1-5-13-8)3-4-7(12)10(9)14(15)16/h3-4,8,13H,1-2,5,12H2/t8-/m1/s1 |
InChI Key |
NVBBHTOKDIEHAU-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B13330406.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
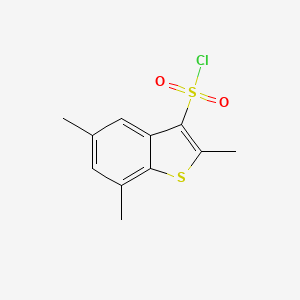
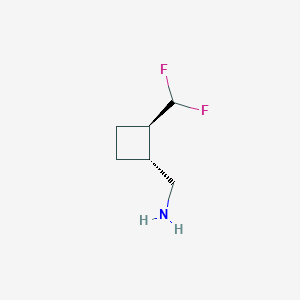
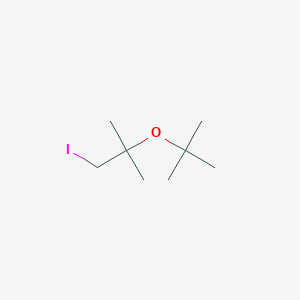
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
